1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one
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Overview
Description
1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one is a chemical compound known for its unique structure and properties It features an isoxazole ring substituted with a 2,6-dichlorophenyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Substitution with 2,6-Dichlorophenyl Group:
Attachment of Ethanone Moiety: The ethanone group is usually introduced through acylation reactions, such as Friedel-Crafts acylation.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The isoxazole ring and the 2,6-dichlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for hydrolysis.
Scientific Research Applications
1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one can be compared with other similar compounds, such as:
1-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]ethan-1-one: Differing in the position of chlorine atoms on the phenyl ring.
1-[3-(2,6-Difluorophenyl)isoxazol-5-yl]ethan-1-one: Featuring fluorine atoms instead of chlorine.
1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]propan-1-one: Having a propanone moiety instead of ethanone.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity, which can influence its applications and effectiveness in various fields.
Properties
IUPAC Name |
1-[3-(2,6-dichlorophenyl)-1,2-oxazol-5-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-6(15)10-5-9(14-16-10)11-7(12)3-2-4-8(11)13/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFRJBIHUZVDFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NO1)C2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372637 |
Source
|
Record name | 1-[3-(2,6-dichlorophenyl)isoxazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499771-12-9 |
Source
|
Record name | 1-[3-(2,6-dichlorophenyl)isoxazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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